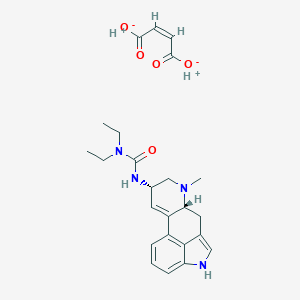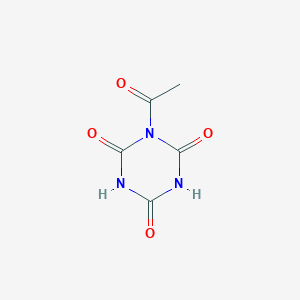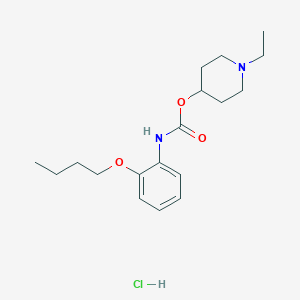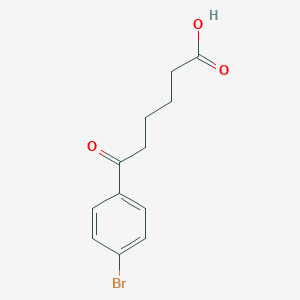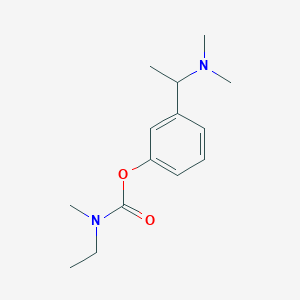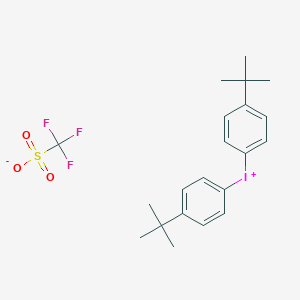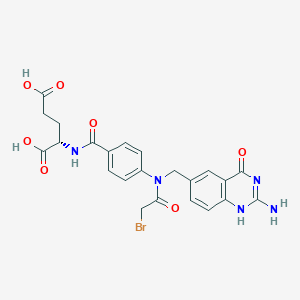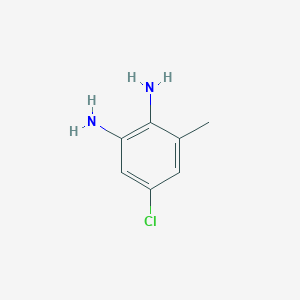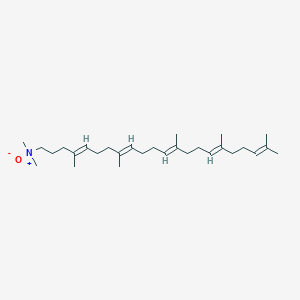
(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide, also known as HMDPO, is a synthetic compound that has drawn attention in scientific research due to its unique chemical structure and potential applications. HMDPO is a member of the family of betaine lipids, which are important components of cell membranes and play a critical role in cell function.
Wirkmechanismus
The mechanism of action of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide is not fully understood, but it is believed to interact with cell membranes and alter their properties. (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide has been shown to increase the fluidity of cell membranes, which may affect the function of membrane-bound proteins and other cellular processes.
Biochemische Und Physiologische Effekte
(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In one study, (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide was found to increase the activity of an enzyme involved in the breakdown of lipids, suggesting that it may have a role in lipid metabolism. (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide has also been shown to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide is its ability to form stable micelles in water, which makes it useful for a variety of applications in biomedical research. However, (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide is a synthetic compound and may not accurately reflect the properties of natural lipids found in cells. Additionally, the mechanism of action of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide. One area of interest is the use of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide as a surfactant in drug delivery systems. (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide may also have applications in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the mechanism of action of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide and its potential applications in various fields of science.
Synthesemethoden
(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide can be synthesized through a multi-step process involving the reaction of a fatty acid with a nitrogen-containing compound. One common method involves the reaction of heptadecanoic acid with trimethylamine N-oxide in the presence of a catalyst to produce (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide.
Wissenschaftliche Forschungsanwendungen
(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide has been studied extensively for its potential applications in various fields of science, including biochemistry, biophysics, and materials science. One area of research has focused on the use of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide as a surfactant in biological systems. Surfactants are compounds that reduce the surface tension of a liquid and can be used to stabilize emulsions and foams. (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide has been shown to form stable micelles in water, which may have applications in drug delivery and other biomedical applications.
Eigenschaften
CAS-Nummer |
100692-38-4 |
|---|---|
Produktname |
(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide |
Molekularformel |
C29H51NO |
Molekulargewicht |
429.7 g/mol |
IUPAC-Name |
(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide |
InChI |
InChI=1S/C29H51NO/c1-25(2)15-11-18-28(5)21-12-19-26(3)16-9-10-17-27(4)20-13-22-29(6)23-14-24-30(7,8)31/h15-17,21-22H,9-14,18-20,23-24H2,1-8H3/b26-16+,27-17+,28-21+,29-22+ |
InChI-Schlüssel |
GPJDIHDLTQEECK-GUUMBNHASA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC[N+](C)(C)[O-])/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C |
Synonyme |
2-aza-2,3-dihydrosqualene N-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



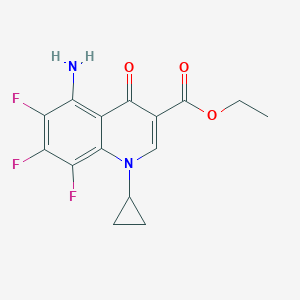
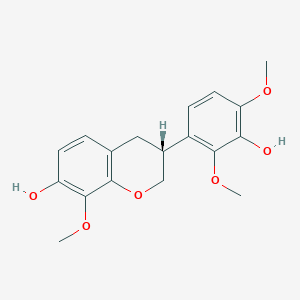
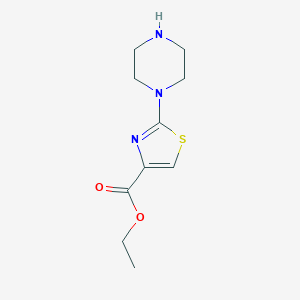
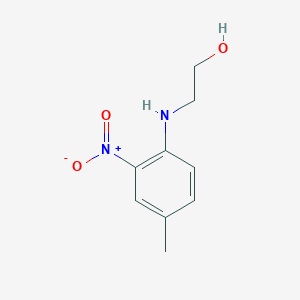
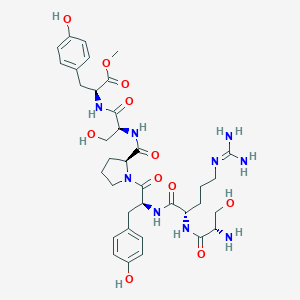
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
